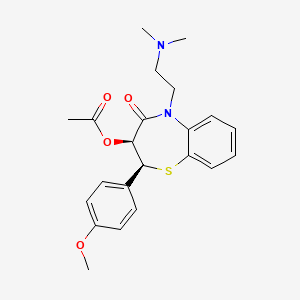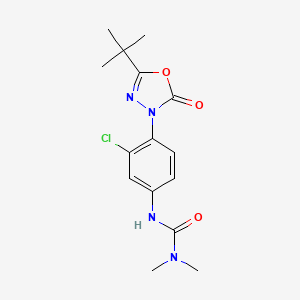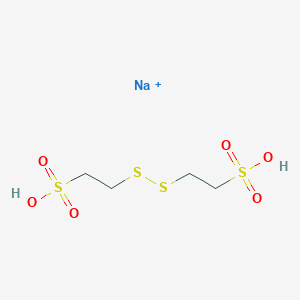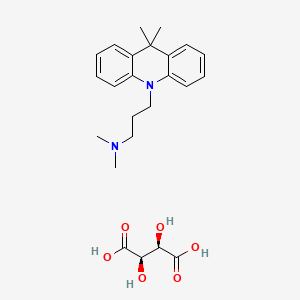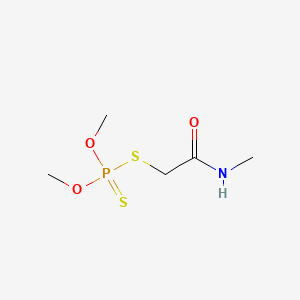
Hidrocloruro de difenidol
Descripción general
Descripción
El hidrocloruro de difenidol es un compuesto químico que se utiliza principalmente como antiemético y antivertiginoso. Es eficaz en la prevención y el tratamiento sintomático de las náuseas y los vómitos asociados con diversas afecciones como la enfermedad de Ménière y las cirugías que afectan el oído medio e interno . Este compuesto es conocido por su capacidad para controlar las náuseas y los vómitos inhibiendo la zona gatillo quimiorreceptora .
Aplicaciones Científicas De Investigación
El hidrocloruro de difenidol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los agentes antieméticos y sus propiedades químicas.
Industria: El compuesto se utiliza en la industria farmacéutica para la producción de medicamentos antieméticos.
Mecanismo De Acción
No se comprende completamente el mecanismo exacto por el cual el hidrocloruro de difenidol ejerce sus efectos antieméticos y antivertiginosos. Se cree que disminuye la estimulación vestibular y deprime la función laberíntica. También actúa como un agente antimuscarínico al interactuar con los receptores muscarínicos de acetilcolina, particularmente M1, M2, M3 y M4 . Además, puede afectar la zona gatillo quimiorreceptora medular, contribuyendo a sus propiedades antieméticas .
Compuestos similares:
Difenhidramina: Otro agente antiemético y antihistamínico que se utiliza para tratar las náuseas y los vómitos.
Meclizina: Un antihistamínico que se utiliza para prevenir y tratar las náuseas, los vómitos y el mareo causados por el mareo.
Prometazina: Un antihistamínico con propiedades antieméticas que se utiliza para tratar los síntomas de la alergia, las náuseas y los vómitos.
Singularidad del this compound: El this compound es único en su acción dual como agente antiemético y antivertiginoso. A diferencia de algunos compuestos similares, se dirige específicamente al sistema vestibular y a la zona gatillo quimiorreceptora, lo que lo hace particularmente eficaz para afecciones como la enfermedad de Ménière y las náuseas posoperatorias .
Análisis Bioquímico
Biochemical Properties
Diphenidol hydrochloride exerts an anticholinergic effect due to interactions with muscarinic acetylcholine receptors (mACh receptors), particularly M1, M2, M3, and M4 . These interactions may take place at the vestibular nuclei, where a significant excitatory input is mediated by acetylcholine (ACh) receptors, and also at the vestibular periphery where mACh receptors are expressed at efferent synapses .
Cellular Effects
The cellular effects of diphenidol hydrochloride are primarily related to its role as an antiemetic and antivertigo agent . It is thought to diminish vestibular stimulation and depress labyrinthine function . An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect .
Molecular Mechanism
It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function, and as an antimuscarinic agent . It may also act on the medullary chemoreceptive trigger zone, which could be involved in its antiemetic effect .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de difenidol implica la alquilación del 1-bromo-3-cloropropano con piperidina para producir cloruro de 3-piperidinopropilo. Este intermedio experimenta una reacción de Grignard con benzofenona para producir el benzhidrol, que luego se convierte en difenidol .
Métodos de producción industrial: La producción industrial del this compound generalmente implica la preparación del compuesto a granel, seguida de la adición de materiales auxiliares como el almidón para crear diversas formas de dosificación como cápsulas, tabletas y gránulos . El proceso garantiza que el producto final sea no tóxico, rentable y fácil de preparar .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de difenidol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piperidina o los grupos fenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas.
Comparación Con Compuestos Similares
Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.
Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.
Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.
Uniqueness of Diphenidol Hydrochloride: Diphenidol hydrochloride is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .
Propiedades
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIYZHXZAYGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
972-02-1 (Parent) | |
| Record name | Diphenidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10186248 | |
| Record name | Diphenidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3254-89-5 | |
| Record name | Diphenidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenidol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


